2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including thiazolidine, indole, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Coupling Reactions: The thiazolidine and indole units can be coupled using a suitable linker, such as an acetamide group, through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine and indole moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might offer advantages in specific applications.
Mechanism of Action
The mechanism of action of 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It could interact with receptors on cell surfaces, altering their activity and triggering downstream signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,5-dimethylphenyl)acetamide: This compound shares structural similarities with other thiazolidine and indole derivatives.
Thiazolidine Derivatives: Compounds with the thiazolidine ring are known for their biological activity and are used in various therapeutic applications.
Indole Derivatives: Indole-based compounds are widely studied for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
617694-08-3 |
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Molecular Formula |
C24H21N3O3S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-11-26-23(30)21(32-24(26)31)20-16-7-5-6-8-18(16)27(22(20)29)13-19(28)25-17-12-14(2)9-10-15(17)3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28)/b21-20- |
InChI Key |
SHXZRUKOOPZCLI-MRCUWXFGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O |
Origin of Product |
United States |
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